![molecular formula C23H21NO B12882166 4,4-dimethyl-2-[2-(4-phenylphenyl)phenyl]-5H-1,3-oxazole](/img/structure/B12882166.png)
4,4-dimethyl-2-[2-(4-phenylphenyl)phenyl]-5H-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-2-[2-(4-phenylphenyl)phenyl]-5H-1,3-oxazole is a complex organic compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This specific compound is characterized by its unique structure, which includes multiple phenyl groups and a dimethyl substitution, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-2-[2-(4-phenylphenyl)phenyl]-5H-1,3-oxazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a phenyl-substituted ketone and an amine, the reaction proceeds through intermediate steps involving condensation and cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and recrystallization are often employed. The reaction conditions, including temperature, pressure, and catalysts, are carefully controlled to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethyl-2-[2-(4-phenylphenyl)phenyl]-5H-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-oxazole compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the oxazole ring itself.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce dihydro-oxazole compounds.
Applications De Recherche Scientifique
4,4-Dimethyl-2-[2-(4-phenylphenyl)phenyl]-5H-1,3-oxazole has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4,4-dimethyl-2-[2-(4-phenylphenyl)phenyl]-5H-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA/RNA, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4-Dimethyl-2-phenyl-2-oxazoline
- 4,4-Dimethyl-2-phenyl-4,5-dihydro-1,3-oxazole
- 4,4-Dimethyl-2-phenyl-5H-1,3-oxazole
Uniqueness
4,4-Dimethyl-2-[2-(4-phenylphenyl)phenyl]-5H-1,3-oxazole stands out due to its multiple phenyl substitutions, which enhance its stability and reactivity. This structural uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific chemical properties.
Propriétés
Formule moléculaire |
C23H21NO |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
4,4-dimethyl-2-[2-(4-phenylphenyl)phenyl]-5H-1,3-oxazole |
InChI |
InChI=1S/C23H21NO/c1-23(2)16-25-22(24-23)21-11-7-6-10-20(21)19-14-12-18(13-15-19)17-8-4-3-5-9-17/h3-15H,16H2,1-2H3 |
Clé InChI |
OTAMECKQPBQAAU-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(=N1)C2=CC=CC=C2C3=CC=C(C=C3)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


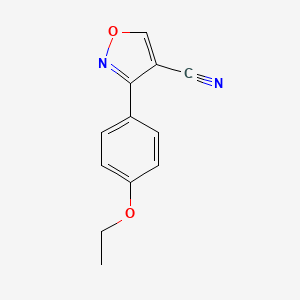
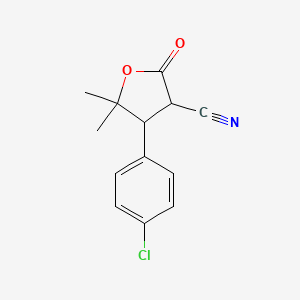
![9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan](/img/structure/B12882108.png)
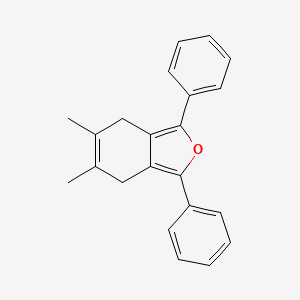
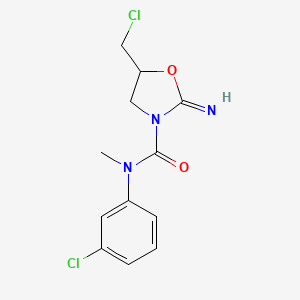
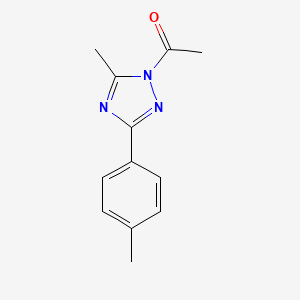

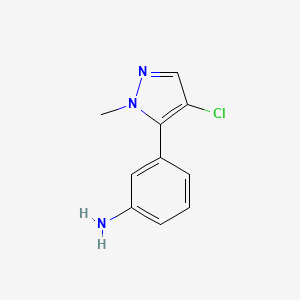
![1-(2-Chlorobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12882148.png)
![Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper](/img/structure/B12882149.png)
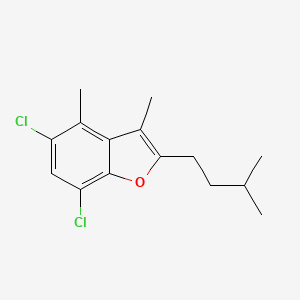
![Benzo[d]isoxazol-3-yl acetate](/img/structure/B12882156.png)

![3-(2-Ethoxyethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12882171.png)
